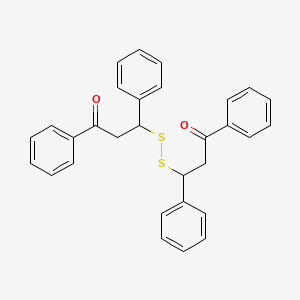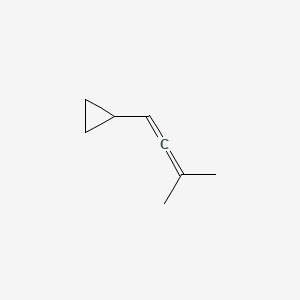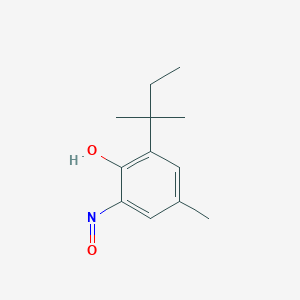
1-Propanone, 3,3'-dithiobis[1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3,3’-dithiobis[1,3-diphenyl- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two phenyl groups and a dithiobis linkage, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3,3’-dithiobis[1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1,3-propanedione with sulfur-containing reagents. One common method includes the use of 1,3-propanedithiol in the presence of a Lewis acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 3,3’-dithiobis[1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
1-Propanone, 3,3’-dithiobis[1,3-diphenyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying electron transfer reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3,3’-dithiobis[1,3-diphenyl- involves its interaction with molecular targets through its dithiobis linkage. This linkage can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved often include electron transfer processes and the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1-Propanone, 3,3’-dithiobis[1,3-diphenyl- is unique due to its dithiobis linkage, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications where such properties are advantageous .
Propriétés
Numéro CAS |
61138-07-6 |
|---|---|
Formule moléculaire |
C30H26O2S2 |
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
3-[(3-oxo-1,3-diphenylpropyl)disulfanyl]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C30H26O2S2/c31-27(23-13-5-1-6-14-23)21-29(25-17-9-3-10-18-25)33-34-30(26-19-11-4-12-20-26)22-28(32)24-15-7-2-8-16-24/h1-20,29-30H,21-22H2 |
Clé InChI |
DTPDSLMPYGAABW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SSC(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)


![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)




